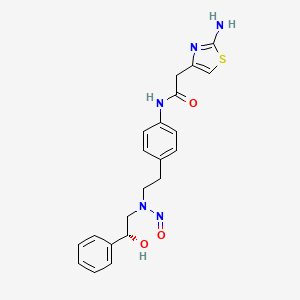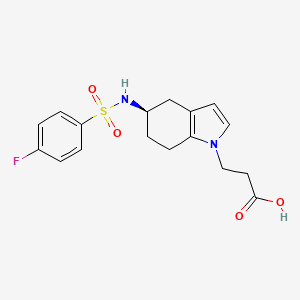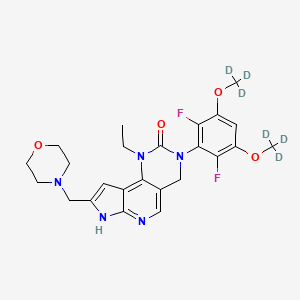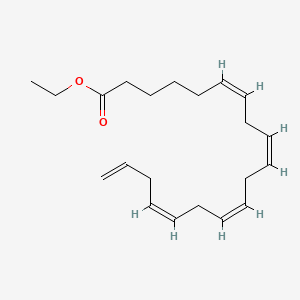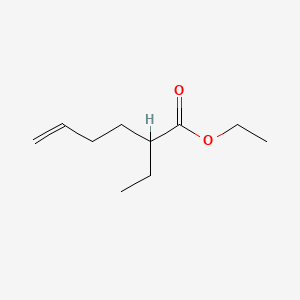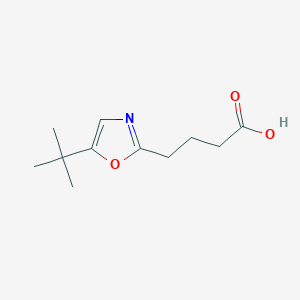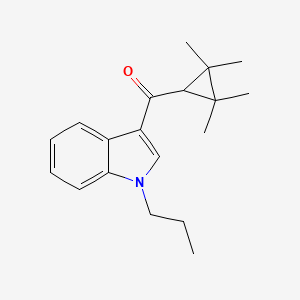
(1-Propyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanamine, N-methyl-N-2-propenyl is an organic compound that belongs to the class of amines It is characterized by a long hydrocarbon chain with a terminal amine group that is substituted with a methyl and a 2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N-methyl-N-2-propenyl can be synthesized through several methods. One common approach involves the alkylation of 1-dodecanamine with 2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-dodecanamine, N-methyl-N-2-propenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecanamine, N-methyl-N-2-propenyl undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
1-Dodecanamine, N-methyl-N-2-propenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and antistatic agents.
Mechanism of Action
The mechanism by which 1-dodecanamine, N-methyl-N-2-propenyl exerts its effects involves interactions with cellular membranes and proteins. The long hydrocarbon chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The amine group can also interact with various molecular targets, influencing signaling pathways and enzymatic activities.
Comparison with Similar Compounds
- 1-Dodecanamine, N,N-dimethyl-
- 1-Dodecanamine, N-ethyl-N-2-propenyl-
- 1-Dodecanamine, N-methyl-N-2-butyl-
Comparison: 1-Dodecanamine, N-methyl-N-2-propenyl is unique due to the presence of both a methyl and a 2-propenyl group on the amine nitrogen. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to other similar compounds. The presence of the 2-propenyl group also allows for additional chemical modifications and functionalization, making it a versatile compound in various applications.
Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(1-propylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C19H25NO/c1-6-11-20-12-14(13-9-7-8-10-15(13)20)16(21)17-18(2,3)19(17,4)5/h7-10,12,17H,6,11H2,1-5H3 |
InChI Key |
BKFRFHCIZQYHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
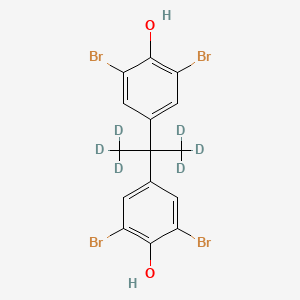
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)



